molecular formula C12H8ClN3O3 B142848 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline CAS No. 214476-09-2

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Cat. No.: B142848
CAS No.: 214476-09-2
M. Wt: 277.66 g/mol
InChI Key: PTCUBEZCMHJCMK-UHFFFAOYSA-N
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Description

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a quinoline derivative with the molecular formula C12H8ClN3O3 and a molecular weight of 277.66 g/mol . This compound is known for its unique chemical structure, which includes a chloro, cyano, ethoxy, and nitro group attached to a quinoline ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong acids and bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is utilized in various fields of scientific research:

Comparison with Similar Compounds

Biological Activity

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on various research findings.

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of multiple functional groups—such as the chloro, cyano, ethoxy, and nitro groups—enhances its biological activity. The compound's molecular formula is C11H8ClN3O2C_{11}H_{8}ClN_{3}O_{2}, and it has been synthesized through various chemical pathways that involve modifications to its basic quinoline structure.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly protein kinases . It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and HER-2 kinases , which are critical in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce tumor growth and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismEffect
AnticancerEGFR, HER-2 kinasesInhibition of cell proliferation
AntimicrobialVarious bacterial strainsInhibition of bacterial growth
Apoptosis InductionIntrinsic apoptotic pathwayInduction of programmed cell death

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells by targeting the HER-2 pathway, which is often overexpressed in aggressive forms of breast cancer .

In a study evaluating its efficacy against different cancer types, it was found that this compound significantly reduced cell viability in several human cancer cell lines at low micromolar concentrations. The mechanism involved includes the induction of apoptosis through mitochondrial pathways and the modulation of key signaling pathways involved in cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial DNA replication by inhibiting topoisomerase enzymes.

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at concentrations below 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting HER-2 positive tumors .
  • Antibacterial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Properties

IUPAC Name

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCUBEZCMHJCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451854
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214476-09-2
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.45 g (13 mmol) of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, 5.55 g (26 mmol) of phosphorous pentachloride, and 10 ml of phosphorous oxychloride was refluxed for 3 hours. The mixture was diluted with hexane and the solid was collected. The solid was dissolved in 500 ml of ethyl acetate and washed with cold diluted sodium hydroxide solution. The solution was dried over magnesium sulfate and filtered through a pad of silica gel. The solvent was removed giving 2.1 g of beige solid: mass spectrum (electrospray, m/e) M+H 277.7.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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